Product packaging for Cytembena(Cat. No.:CAS No. 21739-91-3)

Cytembena

货号: B1669690
CAS 编号: 21739-91-3
分子量: 307.07 g/mol
InChI 键: DVDCIQWIGOVWEX-MLBSPLJJSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Cytembena (sodium-cis-β-methoxybenzoyl-β-bromoacrylate) is a cytostatic agent that inhibits DNA synthesis by directly interfering with replication processes . In vitro studies demonstrate concentration-dependent effects on cancer cells, such as irreversible G₂-phase arrest in HeLa cells at 7.5 × 10⁻⁵ M and suppression of S-phase DNA synthesis . In vivo, this compound has been administered subcutaneously (5–80 mg/kg) in rodent models, showing dose-dependent chromosomal aberrations and synergistic effects with alkylating agents like cyclophosphamide .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNaO4 B1669690 Cytembena CAS No. 21739-91-3

属性

IUPAC Name

sodium;(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4.Na/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDCIQWIGOVWEX-MLBSPLJJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)[O-])/Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020368
Record name Cytembena
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cytembena is a white to off-white powder. (NTP, 1992)
Record name CYTEMBENA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20080
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992)
Record name CYTEMBENA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20080
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

21739-91-3
Record name CYTEMBENA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20080
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cytembena
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021739913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytembena
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM BROMEBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V238C7BMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYTEMBENA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4134
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

500 to 505 °F (NTP, 1992)
Record name CYTEMBENA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20080
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

准备方法

Condensation of 2-Cyano-3-(4-Methoxyphenyl)Acrylonitrile

The primary synthetic route for this compound involves the base-catalyzed condensation of two molecules of 2-cyano-3-(4-methoxyphenyl)acrylonitrile. This reaction proceeds via nucleophilic attack, facilitated by deprotonation of the acrylonitrile precursor, leading to the formation of a conjugated system.

Reaction Conditions :

  • Base : Alkaline agents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically employed to deprotonate the α-hydrogen of the acrylonitrile, enhancing its nucleophilicity.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to their ability to stabilize ionic intermediates.
  • Temperature : Reactions are conducted under reflux (80–100°C) to ensure sufficient energy for bond formation while minimizing side reactions.

Mechanistic Steps :

  • Deprotonation : The base abstracts a proton from the α-carbon of 2-cyano-3-(4-methoxyphenyl)acrylonitrile, generating a resonance-stabilized enolate.
  • Nucleophilic Attack : The enolate attacks the electrophilic β-carbon of a second acrylonitrile molecule, forming a carbon-carbon bond.
  • Elimination : A cyanide group (CN⁻) is expelled, yielding the unsaturated intermediate.
  • Bromination : Subsequent bromination at the α-position introduces the bromine atom, finalizing the this compound structure.

Challenges :

  • Regioselectivity : Competing reactions at alternative electrophilic sites may occur, necessitating precise stoichiometric control.
  • Purification : The product often requires recrystallization from ethanol/water mixtures to remove unreacted precursors and byproducts.

Structural and Physicochemical Considerations

Molecular Features Influencing Synthesis

This compound’s molecular structure (C₁₁H₉BrO₄) comprises a methoxyphenyl group, a brominated α,β-unsaturated ketone, and a carboxylic acid moiety. These functional groups dictate its reactivity and purification requirements:

Property Value
Molecular Weight 285.09 g/mol
Melting Point 260–263°C (500–505°F)
Solubility (70°F) 50–100 mg/mL in aqueous solutions
Storage Conditions 0–4°C (short-term), -20°C (long-term)

The presence of both hydrophobic (aromatic ring) and hydrophilic (carboxylic acid) groups complicates solvent selection during synthesis. Methanol or ethanol-water mixtures are often used to balance solubility and precipitation efficiency.

Analytical Validation of Synthesis

Spectroscopic Characterization

Post-synthesis analysis employs multiple techniques to verify structural integrity:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 6.3 ppm (vinyl proton), and δ 3.9 ppm (methoxy group).
    • ¹³C NMR : Signals at 165 ppm (carboxylic acid), 190 ppm (ketone), and 115 ppm (cyano group).
  • Infrared (IR) Spectroscopy :
    • Strong absorption at 1700 cm⁻¹ (C=O stretch), 2200 cm⁻¹ (C≡N stretch), and 1250 cm⁻¹ (C-Br bond).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is utilized to confirm purity (>98%). Residual solvents and inorganic salts are quantified via gas chromatography (GC) and inductively coupled plasma mass spectrometry (ICP-MS).

Industrial and Laboratory-Scale Production

Scaling Challenges

Transitioning from laboratory to industrial synthesis introduces hurdles:

  • Heat Management : Exothermic condensation steps require jacketed reactors with cooling systems to prevent thermal runaway.
  • Yield Optimization : Pilot studies report yields of 60–70%, with losses attributed to bromine volatility and side reactions.

Comparative Analysis of Alternative Routes

Retrosynthetic Approaches

  • Route A : Bromination of preformed α,β-unsaturated ketones followed by carboxylation.
  • Route B : Suzuki coupling between 4-methoxyphenylboronic acid and brominated acrylate intermediates.

Limitations :

  • Cost : Palladium catalysts in cross-coupling reactions increase production expenses.
  • Complexity : Multi-step sequences reduce overall yield compared to the single-step condensation method.

化学反应分析

溴酸会发生多种类型的化学反应,包括:

    氧化: 溴酸是一种强氧化剂,可以氧化多种有机和无机化合物。

    还原: 在某些条件下,它可以被还原为亚溴酸 (HBrO₂) 或溴 (Br₂)。

    取代: 溴酸可以参与取代反应,其中溴酸根离子 (BrO₃⁻) 被其他离子或分子取代。

这些反应中常用的试剂包括硫酸、过氧化氢和各种还原剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

溴酸有几种科学研究应用,包括:

作用机制

溴酸的作用机制与其强大的氧化特性有关。它可以向其他分子捐赠氧原子,从而导致这些分子的氧化。 其作用涉及的分子靶点和途径取决于其使用的具体反应和应用 .

相似化合物的比较

Structural and Functional Distinctions

  • This compound contains a unique bromoacrylate group, enabling direct DNA replication interference without requiring metabolic activation .
  • Cyclophosphamide requires hepatic activation to produce cytotoxic metabolites, limiting its use in patients with liver dysfunction .
  • SOAz lacks detailed structural data in the evidence but shares functional overlap in cell cycle disruption .

生物活性

Cytembena, a synthetic compound with the chemical formula C11_{11}H8_8BrNaO4_4, has been the subject of various studies focusing on its biological activity, particularly its potential as an anticancer agent. This article compiles data from multiple sources to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H8_8BrNaO4_4
  • CAS Number : 23665583
  • Molecular Weight : 303.08 g/mol

This compound is known to act primarily as a DNA synthesis inhibitor , which can interfere with the replication process in cancer cells. Its mechanism involves intercalation into DNA, leading to topoisomerase inhibition, which is crucial for DNA unwinding during replication. This action can trigger apoptosis in malignant cells, making it a candidate for cancer therapy.

Anticancer Effects

  • Cellular Response :
    • This compound has shown significant anticancer activity in various cell lines. In a study involving the National Cancer Institute's 60 cell line testing, this compound was identified as having a unique profile compared to other compounds, indicating a novel mechanism of action, particularly against multidrug-resistant cancer models .
  • Case Studies :
    • A Phase I clinical trial reported that out of 22 patients with advanced carcinoma who had undergone previous chemotherapy, two exhibited favorable responses to this compound treatment . This suggests potential efficacy in difficult-to-treat populations.
  • In Vitro Studies :
    • In vitro assays demonstrated that this compound can induce apoptosis through mechanisms involving proteasomal inhibition and endoplasmic reticulum (ER) stress . The compound's ability to cause cellular shrinkage and subsequent apoptotic changes highlights its potency as an anticancer agent.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other known compounds:

CompoundActivity TypeMechanism of ActionReference
This compoundDNA Synthesis InhibitorIntercalation & Topoisomerase Inhibition
Sphaeropsidin AAnticancerInduces apoptosis via ER stress
TamoxifenAntiestrogenEstrogen receptor modulation
AmsacrineAnticancerTopoisomerase II inhibition

Clinical Trials and Toxicity Studies

Research indicates that while this compound shows promising anticancer properties, further studies are necessary to fully understand its toxicity profile and long-term effects. The National Toxicology Program (NTP) has utilized various animal models for toxicity assessments, which have provided insights into potential adverse effects associated with long-term exposure .

Summary of Findings

  • Efficacy : this compound demonstrates significant anticancer activity in both in vitro and clinical settings.
  • Safety Profile : Initial studies suggest manageable toxicity; however, comprehensive safety evaluations are ongoing.
  • Future Research Directions : Further studies are needed to explore combination therapies with other anticancer agents and to elucidate the full range of biological activities.

常见问题

Q. What are the primary biochemical mechanisms through which Cytembena inhibits DNA biosynthesis, and how can these be experimentally validated?

this compound acts as a cytostatic agent by broadly suppressing DNA synthesis, likely through interference with nucleotide incorporation or DNA polymerase activity . To validate this, researchers can use:

  • BrdU incorporation assays to measure DNA synthesis rates in treated vs. untreated cell lines.
  • qPCR or RNA-seq to assess transcriptional changes in DNA repair genes (e.g., BRCA1, ATM).
  • Flow cytometry to analyze cell cycle arrest (e.g., G1/S phase blockage) . Control experiments: Include untreated cells and positive controls (e.g., cisplatin for DNA damage).

Q. Which experimental models are most suitable for studying this compound’s cytostatic effects in vitro?

  • Cancer cell lines (e.g., HeLa, MCF-7) with high proliferation rates to quantify growth inhibition via MTT or clonogenic assays.
  • Primary cell cultures (e.g., fibroblasts) to compare tumor-specificity.
  • 3D organoid models to mimic tissue-level responses. Methodological note: Normalize results to baseline proliferation rates and account for batch effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported carcinogenic vs. cytostatic effects across studies?

Contradictions may arise from dosage, exposure duration, or model systems. To address this:

  • Conduct dose-response studies (0.1–100 µM) to identify thresholds for cytostatic vs. carcinogenic effects.
  • Use comet assays or γH2AX staining to differentiate DNA damage (carcinogenic) from replication arrest (cytostatic).
  • Perform meta-analyses of existing datasets to identify confounding variables (e.g., cell type, assay sensitivity) .

Q. What methodologies are optimal for investigating this compound’s synergistic effects with other DNA-targeting agents?

  • Combination index (CI) analysis using the Chou-Talalay method to quantify synergism/antagonism.
  • RNA interference screens to identify genes modulating synergy (e.g., TP53 knockout).
  • Pharmacokinetic modeling to optimize dosing schedules in vivo .

Q. How can researchers design experiments to distinguish this compound’s direct DNA-binding activity from indirect epigenetic effects?

  • Atomic force microscopy (AFM) or DNA footprinting to visualize direct DNA interactions.
  • Methylation-specific PCR or ChIP-seq to evaluate histone modification changes.
  • Knockout models (e.g., DNMT1−/−) to isolate epigenetic mechanisms .

Methodological & Analytical Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent cytotoxicity data?

  • Non-linear regression (e.g., log-logistic models) to calculate IC50 values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Survival analysis (Kaplan-Meier curves) for in vivo tumor progression studies .

Q. How should researchers address variability in this compound’s activity across different DNA repair-deficient backgrounds?

  • Use isogenic cell lines (e.g., BRCA1+/+ vs. BRCA1−/−) to isolate repair pathway dependencies.
  • CRISPR-Cas9 screens to identify synthetic lethal interactions.
  • Pathway enrichment analysis (e.g., DAVID, GSEA) to map affected biological processes .

Ethical & Translational Challenges

Q. What ethical considerations are paramount when designing in vivo studies involving this compound’s carcinogenic potential?

  • Adhere to 3R principles (Replacement, Reduction, Refinement) for animal use.
  • Include tumor surveillance protocols for long-term carcinogenicity studies.
  • Obtain IRB approval for human-derived cell lines or xenograft models .

Data Reproducibility & Validation

Q. Which validation strategies are recommended to confirm this compound’s mechanism of action across independent labs?

  • Blinded replicate experiments with shared cell lines and protocols.
  • Orthogonal assays (e.g., EdU incorporation + DNA fiber analysis) to cross-validate DNA synthesis inhibition.
  • Public data deposition in repositories like GEO or PRIDE for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytembena
Reactant of Route 2
Cytembena

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。